1H-Isoindole-1-acetic acid, 2,3-dihydro-3-oxo-2-phenyl-, ethyl ester
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Overview
Description
1H-Isoindole-1-acetic acid, 2,3-dihydro-3-oxo-2-phenyl-, ethyl ester is a complex organic compound belonging to the isoindole family. This compound is characterized by its unique structure, which includes an isoindole ring fused with an acetic acid moiety and an ethyl ester group. The presence of the phenyl group adds to its chemical diversity, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Isoindole-1-acetic acid, 2,3-dihydro-3-oxo-2-phenyl-, ethyl ester involves several steps. One common method includes the reaction of isoindole derivatives with acetic acid and ethyl alcohol under specific conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1H-Isoindole-1-acetic acid, 2,3-dihydro-3-oxo-2-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted isoindole derivatives.
Scientific Research Applications
1H-Isoindole-1-acetic acid, 2,3-dihydro-3-oxo-2-phenyl-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1-acetic acid, 2,3-dihydro-3-oxo-2-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is associated with the suppression of the Toll-like receptor signaling pathway, leading to the down-regulation of interferon regulatory factors and cytokine production . This compound’s ability to induce apoptosis in cancer cells is another area of interest, highlighting its potential in cancer therapy.
Comparison with Similar Compounds
1H-Isoindole-1-acetic acid, 2,3-dihydro-3-oxo-2-phenyl-, ethyl ester can be compared with other similar compounds, such as:
1H-Isoindole-1,3(2H)-dione, 2-phenyl-: This compound shares a similar isoindole structure but lacks the acetic acid and ethyl ester groups.
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: Another related compound with a different substitution pattern on the isoindole ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-(3-oxo-2-phenyl-1H-isoindol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-22-17(20)12-16-14-10-6-7-11-15(14)18(21)19(16)13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERSFYQKUGDBGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326915 |
Source
|
Record name | 1H-Isoindole-1-acetic acid, 2,3-dihydro-3-oxo-2-phenyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88460-50-8 |
Source
|
Record name | 1H-Isoindole-1-acetic acid, 2,3-dihydro-3-oxo-2-phenyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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